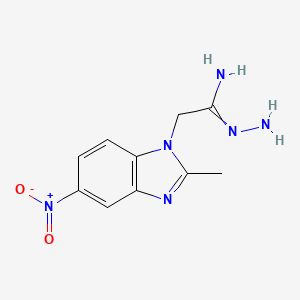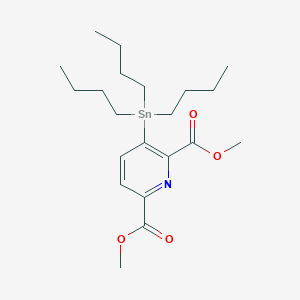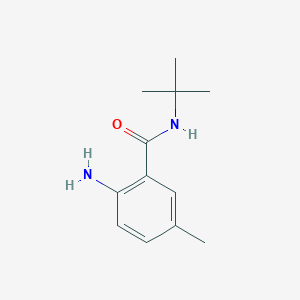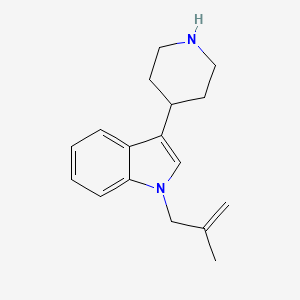
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide typically involves the condensation of 2-methyl-5-nitrobenzimidazole with ethanehydrazonamide under specific reaction conditions. The process may include steps such as nitration, reduction, and condensation reactions. For instance, the nitration of 2-methylbenzimidazole can be achieved using nitric acid, followed by reduction with a suitable reducing agent to obtain 2-methyl-5-nitrobenzimidazole. This intermediate is then reacted with ethanehydrazonamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of functionalized benzimidazole derivatives.
Applications De Recherche Scientifique
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The exact molecular pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: This compound shares the nitroimidazole core and has similar chemical properties.
Metronidazole: A well-known antimicrobial agent with a nitroimidazole structure.
Tinidazole: Another antimicrobial agent with a similar structure and mechanism of action.
Uniqueness
(2-Methyl-5-nitro-1H-benzimidazol-1-yl)ethanehydrazonamide is unique due to its specific substitution pattern and the presence of the ethanehydrazonamide group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Propriétés
Numéro CAS |
913706-13-5 |
|---|---|
Formule moléculaire |
C10H12N6O2 |
Poids moléculaire |
248.24 g/mol |
Nom IUPAC |
N'-amino-2-(2-methyl-5-nitrobenzimidazol-1-yl)ethanimidamide |
InChI |
InChI=1S/C10H12N6O2/c1-6-13-8-4-7(16(17)18)2-3-9(8)15(6)5-10(11)14-12/h2-4H,5,12H2,1H3,(H2,11,14) |
Clé InChI |
CQOPYSWMNSRMPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1CC(=NN)N)C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)


![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)

![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)


![(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12611976.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)


